molecular formula C15H16N2O5S2 B5088920 dimethyl 5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}isophthalate

dimethyl 5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}isophthalate

Cat. No. B5088920
M. Wt: 368.4 g/mol
InChI Key: ZKRBXVRRIKFWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}isophthalate, also known as DTAI, is a chemical compound that has been widely used in scientific research. It is a thiazole-based compound that has shown promising results in various biochemical and physiological studies.

Mechanism of Action

Dimethyl 5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}isophthalate inhibits the activity of acetylcholinesterase and butyrylcholinesterase by binding to the active site of the enzymes. It forms a covalent bond with the serine residue at the active site, which prevents the enzyme from functioning properly. This results in an increase in the concentration of acetylcholine and butyrylcholine in the synaptic cleft, which enhances cholinergic neurotransmission.
Biochemical and Physiological Effects
dimethyl 5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}isophthalate has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to reduce oxidative stress and inflammation in the brain. In addition, dimethyl 5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}isophthalate has been shown to have neuroprotective effects against beta-amyloid-induced toxicity.

Advantages and Limitations for Lab Experiments

Dimethyl 5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}isophthalate has several advantages for lab experiments. It is a highly specific inhibitor of acetylcholinesterase and butyrylcholinesterase, which makes it a valuable tool for studying the cholinergic system. It is also relatively easy to synthesize and is stable under normal laboratory conditions.
However, dimethyl 5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}isophthalate has some limitations for lab experiments. It is a thiazole-based compound, which can make it difficult to work with due to its low solubility in water. It can also be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of dimethyl 5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}isophthalate in scientific research. One potential application is in the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. dimethyl 5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}isophthalate has shown promising results in animal models of Alzheimer's disease and could be a valuable starting point for the development of new drugs.
Another potential application is in the study of the cholinergic system. dimethyl 5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}isophthalate is a highly specific inhibitor of acetylcholinesterase and butyrylcholinesterase, which makes it a valuable tool for studying the role of these enzymes in the cholinergic system.
In conclusion, dimethyl 5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}isophthalate is a promising compound that has shown potential in various scientific research studies. Its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase makes it a valuable tool for studying the cholinergic system and developing drugs for the treatment of Alzheimer's disease and other neurological disorders. Further research is needed to fully understand the potential applications of dimethyl 5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}isophthalate in scientific research.

Synthesis Methods

Dimethyl 5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}isophthalate can be synthesized by reacting 5-aminoisophthalic acid with thioacetic acid in the presence of acetic anhydride and triethylamine. The reaction takes place at room temperature and the product is obtained in good yield. The structure of dimethyl 5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}isophthalate can be confirmed by NMR and mass spectrometry.

Scientific Research Applications

Dimethyl 5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}isophthalate has been used in various scientific research studies due to its ability to inhibit the activity of certain enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. dimethyl 5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}isophthalate has also been shown to inhibit the activity of butyrylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter butyrylcholine. These enzymes are important targets for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.

properties

IUPAC Name

dimethyl 5-[[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S2/c1-21-13(19)9-5-10(14(20)22-2)7-11(6-9)17-12(18)8-24-15-16-3-4-23-15/h5-7H,3-4,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRBXVRRIKFWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NCCS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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